Mal-Amide-PEG4-Val-Cit-PAB-PNP

Description

The exact mass of the compound Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is 942.39707779 g/mol and the complexity rating of the compound is 1630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Mal-Amide-PEG4-Val-Cit-PAB-PNP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-Amide-PEG4-Val-Cit-PAB-PNP including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGGEYHGOXSSEI-FPCLRPRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N8O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-Amide-PEG4-Val-Cit-PAB-PNP, a sophisticated, cleavable linker used in the development of antibody-drug conjugates (ADCs). This document details its core components, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in the field of targeted therapeutics.

Introduction to Mal-Amide-PEG4-Val-Cit-PAB-PNP

Mal-Amide-PEG4-Val-Cit-PAB-PNP is a key reagent in the construction of ADCs, a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells. This linker system is engineered for stability in systemic circulation and for selective cleavage within the target cell, thereby minimizing off-target toxicity and enhancing the therapeutic window of the conjugated payload.

The linker is a multi-component system, each part with a distinct function: a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improving solubility, a dipeptide for enzymatic cleavage, a self-immolative spacer for efficient payload release, and a p-nitrophenyl group as a leaving group for payload attachment.[1]

Core Components and their Functions

The structure of Mal-Amide-PEG4-Val-Cit-PAB-PNP is designed for a sequential and controlled release of the cytotoxic payload.

| Component | Function |

| Mal-Amide (Maleimide) | A thiol-reactive group that forms a stable covalent bond with cysteine residues on a monoclonal antibody. This is a common method for site-specific conjugation. |

| PEG4 (Polyethylene Glycol, 4 units) | A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC. |

| Val-Cit (Valine-Citrulline) | A dipeptide sequence that is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2][3][4] |

| PAB (p-aminobenzyl alcohol) | A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the payload.[2][5] |

| PNP (p-nitrophenyl) | A highly activated leaving group that facilitates the conjugation of an amine-containing payload to the linker via a carbamate (B1207046) bond.[1][2] |

Mechanism of Action: From Conjugation to Payload Release

The therapeutic action of an ADC utilizing this linker is a multi-step process, beginning with the precise construction of the conjugate and culminating in the targeted release of the cytotoxic drug.

Payload Conjugation

The initial step involves the reaction of the p-nitrophenyl (PNP) carbonate group of the linker with a primary or secondary amine on the cytotoxic payload. This reaction forms a stable carbamate linkage and releases p-nitrophenol.

Antibody Conjugation

The maleimide group of the drug-linker construct is then conjugated to a monoclonal antibody. This is typically achieved by reacting the maleimide with thiol groups on the antibody, which can be introduced by reducing interchain disulfide bonds or by engineering cysteine residues into the antibody sequence.

ADC Circulation and Tumor Targeting

Once assembled, the ADC is administered and circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the payload. The antibody component of the ADC directs it to the target cancer cells by binding to a specific antigen on the cell surface.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

Enzymatic Cleavage and Payload Release

Inside the lysosome, the high concentration of proteases, such as Cathepsin B, leads to the cleavage of the Val-Cit dipeptide bond in the linker.[2][3][5] This enzymatic cleavage is the trigger for the subsequent release of the payload.

Following the cleavage of the Val-Cit linker, the p-aminobenzyl (PAB) spacer undergoes a spontaneous and irreversible 1,6-elimination reaction.[2][5][6] This self-immolative cascade results in the liberation of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.

References

- 1. Mal-Amide-PEG4-Val-Cit-PAB-PNP, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Mal-PEG4-Val-Cit-PAB-PNP - CD Bioparticles [cd-bioparticles.net]

- 4. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mal-Amide-PEG4-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker, a critical component in the development of cutting-edge Antibody-Drug Conjugates (ADCs). This document details its molecular structure, mechanism of action, and applications in targeted cancer therapy, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to Mal-Amide-PEG4-Val-Cit-PAB-PNP

Mal-Amide-PEG4-Val-Cit-PAB-PNP is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells.[1][2][3] As a key component of an ADC, it connects a monoclonal antibody (mAb) to a potent drug molecule. The linker is engineered to be stable in systemic circulation and to selectively release the active drug upon internalization into target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[]

The multi-component structure of this linker provides a sophisticated mechanism for drug delivery. It incorporates a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a cathepsin B-cleavable dipeptide for selective drug release, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate group for payload attachment.[5]

Molecular Structure and Components

The structure of Mal-Amide-PEG4-Val-Cit-PAB-PNP is a testament to rational drug design, with each component serving a distinct and vital function.

-

Maleimide (Mal): This functional group facilitates the covalent attachment of the linker to the monoclonal antibody. It specifically reacts with thiol groups on cysteine residues, which can be engineered into the antibody or exposed through the reduction of interchain disulfide bonds.[5]

-

Amide-PEG4: A four-unit polyethylene glycol (PEG) spacer is integrated to enhance the hydrophilicity and solubility of the ADC in aqueous environments.[6] This PEGylation can also improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary trigger for drug release within the target cell.

-

Para-aminobenzyl (PAB): The PAB group acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached drug in its active form.

-

Para-nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly activated leaving group that facilitates the conjugation of the linker to an amine-containing cytotoxic payload.[5]

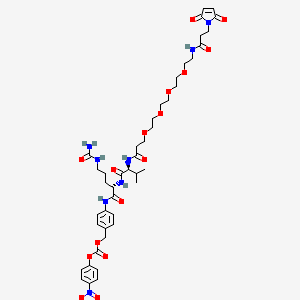

Below is a diagram illustrating the modular components of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker.

Caption: Molecular components of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker.

Quantitative Data

The following tables summarize the key quantitative properties of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker based on commercially available information.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2003260-12-4 | [5][7] |

| Molecular Formula | C43H58N8O16 | [5][7] |

| Molecular Weight | 943.0 g/mol | [7] |

| Purity | >95% to >98% | [5][7] |

| Solubility | Soluble in DMSO, DMF | [5] |

Table 2: Storage and Handling

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C | [2][5] |

| Shipping Temperature | Ambient | [5] |

| Long-term Storage | -80°C (up to 6 months) | [2] |

| Short-term Storage | -20°C (up to 1 month) | [2] |

Mechanism of Action: Targeted Drug Release

The efficacy of an ADC constructed with this linker relies on a multi-step intracellular process that ensures the payload is released specifically within cancer cells.

-

Binding and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes, including cathepsin B.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit bond initiates a spontaneous 1,6-elimination reaction in the PAB spacer, which results in the release of the cytotoxic drug in its active, unmodified form.

-

Induction of Apoptosis: The released payload can then exert its cytotoxic effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

The following diagram illustrates the signaling pathway of ADC internalization and drug release.

Caption: Signaling pathway of ADC action from cell surface binding to payload release.

Experimental Protocols

The following are detailed methodologies for key experiments involving the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker.

Protocol for Antibody-Drug Conjugation

This protocol outlines the steps for conjugating the maleimide-activated linker-drug to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Mal-Amide-PEG4-Val-Cit-PAB-Drug conjugate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N-acetylcysteine

-

Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

If using a native antibody, partially reduce the interchain disulfide bonds to generate free thiol groups.

-

Incubate the mAb with a controlled molar excess of TCEP for 1-2 hours at 37°C.

-

Perform a buffer exchange into the conjugation buffer to remove excess TCEP.

-

-

Conjugation Reaction:

-

Dissolve the Mal-Amide-PEG4-Val-Cit-PAB-Drug conjugate in DMSO to a high concentration.

-

Add the linker-drug solution to the reduced antibody solution at a molar excess of 4-8 fold.

-

Gently agitate the reaction mixture at room temperature for 1-4 hours.

-

-

Quenching:

-

Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for 20-30 minutes.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-drug and other small molecules.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

The following diagram provides a visual workflow for the ADC conjugation process.

Caption: Experimental workflow for the conjugation of a linker-payload to an antibody.

Protocol for In Vitro Cathepsin B Cleavage Assay

This assay measures the rate of drug release from an ADC in the presence of purified cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT and EDTA)

-

Reaction quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC system with a suitable column and detector (e.g., UV or MS)

Procedure:

-

Cathepsin B Activation:

-

Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

-

Initiate Reaction:

-

Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

-

Incubate the reaction at 37°C.

-

-

Time Points:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Quenching and Analysis:

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Centrifuge to precipitate the protein and analyze the supernatant by HPLC to quantify the amount of released drug.

-

-

Data Analysis:

-

Plot the concentration of the released drug over time to determine the cleavage kinetics.

-

Synthesis and Manufacturing Overview

The synthesis of Mal-Amide-PEG4-Val-Cit-PAB-PNP is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) techniques. While a detailed, proprietary synthesis protocol is not publicly available, the general strategy can be outlined as follows:

-

Solid-Phase Assembly: The dipeptide (Val-Cit) and the PAB spacer are assembled on a solid support resin. This allows for efficient purification after each coupling step.

-

PEGylation: The PEG4 moiety is then coupled to the N-terminus of the dipeptide.

-

Maleimide Introduction: The maleimide group is introduced to the end of the PEG spacer.

-

PNP Activation: The hydroxyl group of the PAB spacer is activated with para-nitrophenyl chloroformate to form the PNP carbonate.

-

Cleavage and Purification: The completed linker is cleaved from the solid support and purified to a high degree using techniques such as reversed-phase HPLC.

An alternative synthetic route may involve the initial coupling of the PAB spacer to L-Citrulline, followed by dipeptide formation and subsequent addition of the PEG and maleimide groups. This approach has been reported to improve overall yield and avoid undesirable epimerization.

Applications and Future Perspectives

The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker is a cornerstone of modern ADC development, finding application in numerous preclinical and clinical candidates for the treatment of various cancers. Its well-defined mechanism of action and favorable physicochemical properties make it a versatile tool for targeted drug delivery.

Future research in this area may focus on:

-

Novel Cleavage Sites: Exploring alternative peptide sequences that are substrates for other tumor-associated proteases to overcome potential resistance mechanisms.

-

Modified Spacers: Designing new self-immolative spacers with altered release kinetics to fine-tune the therapeutic window of ADCs.

-

Multi-Drug Payloads: Investigating the potential of this linker to carry and release multiple drug molecules with different mechanisms of action.

References

- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. Mal-amido-PEG4-Val-Cit-PAB-PNP | CAS:2003260-12-4 | AxisPharm [axispharm.com]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mal-Amide-PEG4-Val-Cit-PAB-PNP Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker, a crucial component in the design and development of antibody-drug conjugates (ADCs). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its core processes.

Introduction to the Mal-Amide-PEG4-Val-Cit-PAB-PNP Linker

The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody. Its multi-component structure is engineered for stability in systemic circulation and for specific, controlled release of the payload within the target cancer cell. This targeted delivery strategy aims to maximize therapeutic efficacy while minimizing off-target toxicity.

The linker is composed of five key functional units:

-

Maleimide-Amide Group: Provides a reactive handle for covalent conjugation to thiol groups on the antibody, typically from reduced cysteine residues.

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the resulting ADC.

-

Valine-Citrulline (Val-Cit) Dipeptide: A specific substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This dipeptide sequence is designed to be stable in the bloodstream but readily cleaved within the acidic environment of the lysosome.[]

-

p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload.[2]

-

p-Nitrophenyl (PNP) Carbonate: Acts as a leaving group during the synthesis of the drug-linker conjugate, facilitating the attachment of the cytotoxic payload.

Mechanism of Action: From Systemic Circulation to Payload Release

The intricate mechanism of action of an ADC utilizing the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker can be dissected into a series of sequential steps, ensuring targeted drug delivery and release.

-

Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide.[][2]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination cascade of the PAB spacer. This self-immolative process results in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by interfering with microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Quantitative Data: Stability and Cleavage Kinetics

Table 1: Representative Plasma Stability of Val-Cit-PABC-MMAE ADCs

| Species | Plasma Half-life (t½) | Key Observations | Reference |

| Human | > 230 days | High stability in human plasma is a key advantage of the Val-Cit linker. | [3] |

| Mouse | ~80 hours | Significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c). This is a critical consideration for preclinical studies. | [3] |

Table 2: Representative Cathepsin B Cleavage Data for Val-Cit Linkers

| Parameter | Value | Conditions | Reference |

| Cleavage Efficiency | High | Incubation with purified Cathepsin B at pH 5.0. | [4] |

| Specificity | High | Primarily cleaved by Cathepsin B, with some susceptibility to other lysosomal proteases. | [] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization and validation of the Mal-Amide-PEG4-Val-Cit-PAB-PNP linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.

Methodology:

-

Preparation: Prepare stock solutions of the ADC in an appropriate buffer (e.g., PBS).

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat, etc.) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Quenching: Immediately stop the reaction by freezing the samples at -80°C.

-

Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.

-

Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload. The change in the drug-to-antibody ratio (DAR) over time is a key indicator of linker stability.

In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the ADC in an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0).

-

Enzyme Addition: Initiate the reaction by adding recombinant human Cathepsin B.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) with an internal standard) or a protease inhibitor.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of uncleaved ADC and the released payload.

Conclusion

The Mal-Amide-PEG4-Val-Cit-PAB-PNP linker represents a highly engineered and effective system for the development of antibody-drug conjugates. Its multi-component design addresses key challenges in targeted cancer therapy, including solubility, stability, and specific payload release. A thorough understanding of its mechanism of action and careful characterization through robust experimental protocols are essential for the successful development of novel ADCs. While the Val-Cit dipeptide offers excellent stability in human plasma, its susceptibility to cleavage in rodent plasma necessitates careful consideration in the design and interpretation of preclinical studies. Future innovations in linker technology will likely continue to refine the balance between stability and targeted cleavage to further improve the therapeutic window of ADCs.

References

- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]

The Strategic Integration of PEG4 in Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, the incorporation of short polyethylene (B3416737) glycol (PEG) chains, particularly tetra-ethylene glycol (PEG4), has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads and to enhance the overall performance of ADCs. This technical guide provides an in-depth exploration of the role of PEG4 in ADC linkers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological and experimental workflows.

The Multifaceted Role of PEG4 in Enhancing ADC Properties

The inclusion of a PEG4 moiety within an ADC linker imparts several advantageous physicochemical and pharmacological properties. These benefits primarily stem from the hydrophilic and flexible nature of the PEG chain, which effectively mitigates the inherent hydrophobicity of many potent cytotoxic payloads.

Increased Hydrophilicity and Reduced Aggregation

Many highly potent cytotoxic drugs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are hydrophobic. Conjugation of these payloads to an antibody can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][2] Aggregation is a critical quality attribute to control, as it can lead to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[3]

The incorporation of a hydrophilic PEG4 spacer helps to create a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC in aqueous environments and reducing the likelihood of intermolecular hydrophobic interactions that drive aggregation.[1][3] This enables the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability.[1]

Improved Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is a crucial determinant of its efficacy and safety.[4] Hydrophobic ADCs are often subject to rapid clearance from circulation through mechanisms such as uptake by the reticuloendothelial system (RES).[5] The hydrophilic nature of PEG4 can shield the hydrophobic payload, reducing non-specific interactions with plasma proteins and cells, thereby prolonging the ADC's circulation half-life.[1][6] This extended circulation time allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic efficacy.[7][8]

Enabling Homogeneous and Site-Specific Conjugation

Modern ADC development strives for homogeneity, with a uniform drug-to-antibody ratio (DAR) to ensure consistent efficacy and a predictable safety profile.[9] PEG4 linkers are often functionalized with bioorthogonal reactive handles, such as dibenzocyclooctyne (DBCO) or maleimide (B117702) groups, to facilitate site-specific conjugation to engineered antibodies.[9] This controlled conjugation process leads to a more homogeneous ADC product with a well-defined DAR.

Data Presentation: The Impact of PEG Linkers on ADC Characteristics

The inclusion of PEG linkers has a quantifiable impact on various critical quality attributes of ADCs. The following tables summarize key data from studies investigating the effects of PEGylation on ADC properties.

| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |

| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 | |

| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 | |

| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 |

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties. This table illustrates that the incorporation of PEG linkers allows for a higher drug-to-antibody ratio with significantly reduced aggregation compared to hydrophobic linkers, while generally maintaining or improving in vitro cytotoxicity.

| Conjugate | PEG Insertion | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |

| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 | [7][8] |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 2.5 | 4.5 | [7][8] |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2 | 22.0 | [7][8] |

Table 2: Impact of PEG Chain Length on the Pharmacokinetics and Cytotoxicity of Miniaturized ADCs. This table demonstrates that while increasing the PEG chain length significantly extends the circulation half-life, it can also lead to a reduction in in vitro cytotoxicity. This highlights the need to optimize the PEG linker length to achieve the desired balance of pharmacokinetic improvement and retained potency.[7][8]

| ADC | Dose (mg/kg) | Tumor Growth Inhibition | Outcome | Reference |

| Trastuzumab-MMAE ADC | 1 | Significant | Tumor regression | [10] |

| PEG4-linker/FDC2 | 1 | More effective than Trastuzumab-MMAE | Complete cures | [10] |

| ANT-043 (PEG8-linker) | 1 | Most effective | Complete cures lasting >1 month | [10] |

Table 3: In Vivo Efficacy of PEG-Linked Antibody-Fragment Drug Conjugates (FDCs) Compared to a Conventional ADC. This table showcases the enhanced in vivo antitumor activity of FDCs containing PEG linkers (PEG4 and PEG8) compared to a conventional trastuzumab-MMAE ADC in an NCI-N87 tumor model.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of ADCs with PEG4 linkers.

Synthesis of a DBCO-PEG4-MMAE ADC via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes a two-step process for conjugating an azide-modified antibody with a DBCO-functionalized PEG4-payload.

Materials:

-

Azide-modified monoclonal antibody (mAb-N3)

-

DBCO-PEG4-vc-PAB-MMAE (or other desired payload)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reagents:

-

Dissolve DBCO-PEG4-vc-PAB-MMAE in DMSO to a stock concentration of 10 mM.

-

Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the DBCO-PEG4-payload solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

-

Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

-

Purification of the ADC:

-

Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload and other small molecules.

-

Elute the ADC with PBS, pH 7.4, and collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA).

-

Characterize the ADC for DAR, aggregation, and purity using HIC and SEC, respectively.

-

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.

Materials:

-

Purified ADC sample

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

-

Chromatographic Conditions:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the prepared ADC sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

-

Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

-

Purified ADC sample

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

-

SEC column (e.g., TSKgel G3000SWxl)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the prepared ADC sample.

-

Run the separation under isocratic conditions with the mobile phase.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.

-

Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

-

Visualizing Key Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts and processes related to PEG4-containing ADCs.

Caption: General mechanism of action for a cleavable ADC, from tumor cell binding to apoptosis.

Caption: The bystander effect, where released payload from a target cell kills neighboring cells.

Caption: A streamlined workflow for the synthesis, purification, and characterization of an ADC.

Conclusion

The incorporation of PEG4 into ADC linkers represents a significant advancement in the field of targeted cancer therapy. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetic profiles, PEG4 linkers enable the development of more stable, efficacious, and safer ADCs. The ability to achieve higher drug loading without compromising the physicochemical properties of the conjugate is a key advantage that allows for the delivery of a more potent therapeutic payload to the tumor site. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the rational design of linkers incorporating moieties like PEG4 will remain a cornerstone of next-generation ADC development, ultimately leading to more effective treatments for patients.

References

- 1. adcreview.com [adcreview.com]

- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Val-Cit Linker Cleavage Mechanism in Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive examination of the valine-citrulline (Val-Cit) linker, a critical component in the design of many successful antibody-drug conjugates (ADCs). We will delve into the core mechanism of its enzymatic cleavage, the key enzymes involved, and the intracellular environment required for the specific release of cytotoxic payloads in target cells. Furthermore, this guide will present quantitative data on cleavage efficiency, detailed experimental protocols for assessing linker stability and function, and visual diagrams to illustrate the critical pathways and workflows.

Introduction to Protease-Cleavable Linkers in ADCs

Antibody-drug conjugates are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody and the payload is a pivotal element that governs the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers, such as the Val-Cit dipeptide, are designed to be stable in the bloodstream but are readily cleaved by enzymes that are highly active within the lysosomes of cancer cells.[1][2] This targeted release mechanism enhances the therapeutic window by maximizing cytotoxicity against malignant cells while minimizing systemic exposure and off-target toxicity.[]

The Val-Cit linker is the most extensively used and well-characterized protease-cleavable linker in both clinically approved and investigational ADCs.[1] Its design is predicated on the high expression and activity of specific lysosomal proteases in tumor cells.[]

The Core Cleavage Mechanism: A Step-by-Step Breakdown

The release of a cytotoxic drug from a Val-Cit linker-based ADC is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

2.1. ADC Internalization and Lysosomal Trafficking

The journey begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and internalized into an endosome.[1] The endosome then matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.5).[1] This acidic milieu is optimal for the activity of the proteases responsible for linker cleavage.[1][]

2.2. The Key Players: Cathepsin B and the Val-Cit-PABC Linker

The cleavage of the Val-Cit linker is primarily mediated by Cathepsin B , a cysteine protease predominantly found in lysosomes.[1][] Cathepsin B is often overexpressed in various tumor types and exhibits optimal activity in the acidic lysosomal environment.[1]

The linker itself is often a more complex construct than just the dipeptide. A common configuration is the Val-Cit-PABC system, which includes:

-

Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of the Cathepsin B active site.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which sits (B43327) in the S1 subsite of the enzyme.[1] Citrulline is more stable than its natural analog, arginine, under physiological conditions.[]

-

p-Aminobenzyl Carbamate (PABC): This self-immolative spacer is crucial for the "traceless" release of the drug.[5][6] It connects the dipeptide to the payload and is designed to fragment after the Val-Cit bond is cleaved, ensuring the released drug is in its fully active, unmodified form.[6][7]

2.3. The Enzymatic Cleavage and Self-Immolation Cascade

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between citrulline and the PABC spacer.[5][6] The specificity of Cathepsin B for this dipeptide sequence is a cornerstone of the linker's design.[][]

-

Self-Immolation: The cleavage of the Cit-PABC bond initiates a spontaneous 1,6-elimination reaction within the PABC spacer.[6][7] This electronic cascade results in the release of the unmodified cytotoxic payload, along with carbon dioxide and p-aminobenzylquinone methide.[8] This self-immolative feature is critical, as attaching the drug directly to the dipeptide can sterically hinder the enzyme's access and lead to inefficient payload release.[6][7]

Linker Specificity and Off-Target Cleavage

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, the process is not entirely exclusive.[1]

-

Other Cathepsins: Gene knockout studies have revealed that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[1][6] This enzymatic redundancy can be advantageous, as it makes the development of resistance due to the loss of a single protease less likely.[1]

-

Premature Cleavage: A significant consideration in ADC development is the linker's stability in systemic circulation. The Val-Cit linker has shown susceptibility to premature cleavage by enzymes outside the target cell, which can lead to off-target toxicity and a reduced therapeutic index.[1]

-

Human Neutrophil Elastase: This serine protease, found in neutrophils, can cleave the Val-Cit bond, potentially contributing to ADC-associated toxicities like neutropenia.[6][9][10]

-

Carboxylesterase Ces1C: In preclinical mouse models, the Val-Cit linker is known to be unstable in plasma due to cleavage by the carboxylesterase Ces1C.[6][9][10] This instability can complicate the evaluation of ADCs in rodents.[11][12] To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) sequence, which show enhanced stability in mouse plasma while retaining sensitivity to cathepsin-mediated cleavage.[11]

-

Quantitative Data on Dipeptide Linker Cleavage

While precise kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, comparative studies using model substrates offer valuable insights into the relative efficiency of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Primary Cleaving Enzyme(s) | Notes |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The industry benchmark, offering a good balance of stability and efficient cleavage.[1] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved; its lower hydrophobicity can reduce ADC aggregation, allowing for higher drug-to-antibody ratios (DARs).[1][8][] |

| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Cathepsin B | Very rapid cleavage by isolated enzyme, but rates were comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes or factors.[1][14] |

| Glu-Val-Cit | Similar to Val-Cit by Cathepsins | Cathepsins | Designed for enhanced stability against premature cleavage by mouse carboxylesterase Ces1C.[11] |

Experimental Protocols

Assessing the cleavage and stability of a Val-Cit linker is crucial during ADC development. Below are outlines of key experimental methodologies.

5.1. In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

-

Objective: To measure the kinetics of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

-

Materials:

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock solution).

-

Recombinant human Cathepsin B.

-

Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0 (optimized for Cathepsin B activity).[15]

-

Quench Solution: Acetonitrile with a suitable internal standard.

-

-

Methodology:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure activation.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.[1]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., final concentration of 20 nM).[1]

-

Incubation: Incubate the reaction mixture at 37°C.[15]

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots and stop the reaction by adding the quench solution.[15]

-

Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the concentration of the released free payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the rate of cleavage.

-

5.2. Fluorogenic Substrate Cleavage Assay

This is a high-throughput method ideal for screening different linker sequences for their susceptibility to cleavage.

-

Objective: To rapidly assess the cleavage of a peptide sequence by Cathepsin B.

-

Materials:

-

Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin).

-

Recombinant human Cathepsin B.

-

Assay Buffer: pH 5.0-6.0 with DTT.[1]

-

-

Methodology:

-

Prepare a solution of the peptide-AMC substrate in the assay buffer and add it to the wells of a 96-well microplate.[1]

-

Initiate the reaction by adding activated Cathepsin B to each well.[1]

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[1]

-

Monitor the increase in fluorescence over time as the AMC group is released upon peptide cleavage.

-

The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]

-

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release from antibody-drug conjugates.[1] The mechanism relies on a well-orchestrated sequence of events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[1] Understanding the nuances of this mechanism, including the potential for off-target cleavage and the relative efficiency of different peptide sequences, is paramount for the rational design and preclinical evaluation of the next generation of safe and effective ADCs. The experimental protocols outlined herein provide a foundational framework for researchers to quantitatively assess the performance of these critical linker systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. preprints.org [preprints.org]

- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 15. benchchem.com [benchchem.com]

Introduction to Bioconjugation and the Role of Activating Groups

An in-depth technical guide on the purpose of the p-Nitrophenyl (PNP) activating group in bioconjugation for researchers, scientists, and drug development professionals.

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. A common and fundamental reaction in this field is the formation of a stable amide bond between a carboxylic acid and a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue). However, this reaction does not proceed spontaneously under physiological conditions. To facilitate this bond formation, the carboxyl group must first be "activated" into a more reactive form. This is achieved by converting it into an active ester using a good leaving group.

The p-nitrophenyl (PNP) group is one such activating group. When esterified to a carboxylate, it creates a p-nitrophenyl ester, a moderately reactive, amine-specific reagent that has been historically significant and remains relevant for specific applications in bioconjugation. This guide details the core principles, quantitative aspects, and experimental considerations of using PNP activating groups.

The Core Principle: p-Nitrophenol as an Effective Leaving Group

The primary function of the PNP group is to serve as an excellent leaving group. The effectiveness of p-nitrophenol in this role stems from the electronic properties of the phenyl ring substituted with a nitro group at the para position.

-

Electrophilic Activation : The strongly electron-withdrawing nitro group (–NO₂) pulls electron density away from the ester's carbonyl carbon. This inductive effect makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by a primary amine from a biomolecule.

-

Leaving Group Stabilization : Upon nucleophilic attack and subsequent amide bond formation, the p-nitrophenolate anion is released. This anion is highly stabilized by resonance, with the negative charge delocalized across the phenolate (B1203915) oxygen and the nitro group. This high degree of stabilization is the thermodynamic driving force that makes p-nitrophenol an effective leaving group.

The release of the yellow-colored p-nitrophenolate ion, which absorbs light around 405 nm, provides a convenient method for monitoring the reaction progress spectrophotometrically.[1][2]

Quantitative Data Presentation

PNP esters are often compared to other common amine-reactive reagents, most notably N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters. The primary trade-off is between reaction speed and stability against hydrolysis.

Table 1: Comparative Analysis of Common Amine-Reactive Ester Groups

| Activating Group | Relative Reaction Rate | Stability & Hydrolysis Rate | Key Characteristics |

| p-Nitrophenyl (PNP) Ester | Moderate to Slow | High stability against hydrolysis , especially at neutral to acidic pH.[3] Half-lives can be over 100 hours at pH 5.0.[3] | Crystalline and easy to handle.[4] Slower, more controlled reactions can be advantageous for specific applications.[3] Superior stability is beneficial for multi-step syntheses or direct radiolabelling.[4][5] |

| N-Hydroxysuccinimide (NHS) Ester | Fast | Highly susceptible to hydrolysis , especially at alkaline pH.[6] Half-life is ~4-5 hours at pH 7, but drops to ~10 minutes at pH 8.6.[6] | The most common activating group for amine labeling due to high reactivity.[6][7] The rapid hydrolysis requires careful control of reaction conditions.[8] |

| Tetrafluorophenyl (TFP) Ester | Fast | More stable to hydrolysis than NHS esters but less stable than PNP esters. | More hydrophobic than NHS esters, which can affect solubility.[8] Can be less stable than PNP esters under certain direct radiolabelling conditions.[4] |

Table 2: Hydrolysis Half-Life Comparison

| Ester Type | pH | Temperature | Hydrolysis Half-Life | Reference |

| PEG-PNP Ester | 5.0 | Not Specified | ~117 - 136 hours | [3] |

| NHS Ester | 7.0 | 0 °C | ~4 - 5 hours | [6] |

| NHS Ester | 8.6 | 4 °C | ~10 minutes | [6] |

Experimental Protocols

This section provides a generalized protocol for labeling a target protein with a PNP-activated molecule. The precise parameters (e.g., molar excess of the reagent, reaction time) should be optimized for each specific protein and labeling reagent.

Materials Required

-

Protein Solution : Purified protein at a concentration of 2-10 mg/mL.

-

Labeling Buffer : 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).

-

PNP-activated Reagent : Stored in a desiccator.

-

Anhydrous Organic Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching Buffer (Optional) : 1 M Tris-HCl or 1.5 M hydroxylamine, pH 8.5.

-

Purification Column : Desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

Methodology

-

Protein Preparation :

-

Dissolve or buffer-exchange the protein into the Labeling Buffer at the desired concentration. Ensure the protein is stable and soluble at the chosen pH.

-

-

PNP Reagent Preparation :

-

Immediately before use, dissolve the PNP-activated reagent in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution. PNP esters are more stable than NHS esters but should still be prepared fresh to avoid hydrolysis.

-

-

Conjugation Reaction :

-

While gently stirring the protein solution, slowly add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved PNP reagent.

-

Incubate the reaction at room temperature or 4°C. Due to the moderate reactivity of PNP esters, the reaction time is typically longer than for NHS esters, ranging from 4 hours to 48 hours.[3] The progress can be monitored by an increase in absorbance at ~405 nm from the released p-nitrophenol.

-

-

Reaction Termination (Optional) :

-

To stop the reaction and consume any unreacted PNP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional hour.

-

-

Purification of the Conjugate :

-

Characterization :

-

Determine the protein concentration and degree of labeling (DOL) using a UV-Vis spectrophotometer. Measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the conjugated label.[9]

-

Advantages and Disadvantages of PNP Activating Groups

Advantages :

-

Enhanced Stability : PNP esters exhibit significantly better stability against hydrolysis compared to NHS esters, especially in neutral or slightly acidic aqueous solutions.[3] This allows for more controlled reactions and is beneficial in automated or multi-step procedures.

-

Handling Properties : Many PNP-activated reagents are crystalline solids that are easier to handle and weigh than the often-hygroscopic NHS esters.[4]

-

Reaction Monitoring : The release of the chromogenic p-nitrophenolate allows for real-time monitoring of the reaction progress.[1][2]

Disadvantages :

-

Slower Reactivity : The reaction rates are considerably slower than those of NHS or TFP esters, requiring longer incubation times or higher pH to achieve comparable labeling efficiency.

-

Hydrophobicity : The phenyl group can increase the hydrophobicity of the labeling reagent, which may cause solubility issues or promote non-specific binding with proteins.

Conclusion

The p-nitrophenyl (PNP) activating group serves as an effective tool for the amine-specific modification of biomolecules. Its primary function is to convert a carboxylic acid into an electrophilic ester that readily reacts with primary amines to form stable amide bonds. While modern bioconjugation often favors faster reagents like NHS esters, the superior hydrolytic stability of PNP esters grants them a distinct advantage in applications requiring controlled reactivity, long reaction times, or harsh conditions where other active esters would degrade. This makes the PNP ester a valuable, albeit more specialized, option in the bioconjugation toolkit for researchers and drug development professionals.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. NHS-ester-protein-labeling [protocols.io]

An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cleavable linkers used in antibody-drug conjugates (ADCs). It details the core principles of their design, mechanisms of action, and the experimental evaluation required for successful ADC development.

Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index.[1]

Cleavable linkers are designed to be stable in the systemic circulation (at physiological pH ~7.4) and to undergo selective cleavage to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell.[2][3] This targeted drug release is achieved by exploiting the unique physiological conditions associated with tumors, such as altered pH, higher concentrations of certain enzymes, and a more reducing environment.[2]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into two main classes based on their cleavage mechanism: chemically-labile linkers and enzyme-cleavable linkers.

Chemically-Labile Linkers

These linkers are designed to be cleaved in response to specific chemical conditions prevalent in the tumor microenvironment or within intracellular compartments.

Hydrazone linkers are a well-established class of acid-labile linkers that are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4] This pH-dependent cleavage facilitates the release of the cytotoxic payload following internalization of the ADC into the target cell.[2]

Disulfide linkers are designed to be cleaved in the reducing environment of the cell. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the plasma (~2-20 µM).[5] This differential in GSH concentration allows for selective cleavage of the disulfide bond and release of the payload within the cytoplasm of the target cell.[4]

Enzyme-Cleavable Linkers

These linkers incorporate specific amino acid sequences that are recognized and cleaved by enzymes that are highly expressed in tumors or within the lysosomes of cancer cells.

Dipeptide linkers, such as valine-citrulline (Val-Cit), are the most common type of enzyme-cleavable linker.[2] They are designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[2] The Val-Cit linker is highly stable in circulation but is efficiently cleaved within the lysosome, leading to the release of the payload.[2]

These linkers contain a hydrophilic β-glucuronic acid motif that is cleaved by the lysosomal enzyme β-glucuronidase. This enzyme is abundant in the lysosomes of many tumor types. β-glucuronide linkers have shown greater stability and efficacy in vivo compared to some peptide linkers.[2]

Many enzyme-cleavable linkers incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the cleavage site and the drug.[6][7] Upon enzymatic cleavage of the linker, the PABC spacer undergoes a spontaneous 1,6-elimination, which in turn releases the unmodified, fully active payload.[6][7][8]

Quantitative Comparison of Cleavable Linker Performance

The choice of linker significantly impacts the stability, potency, and bystander effect of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis of different cleavable linkers.

Table 1: In Vitro Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Species | Stability Metric | Value | Reference(s) |

| pH-Sensitive | Hydrazone | Human | Half-life (t½) at pH 7.4 | ~2 days | [2] |

| Glutathione-Sensitive | Disulfide | Human | Stable in circulation | - | [5] |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Human | Half-life (t½) | > 230 days | [2] |

| Valine-Citrulline (Val-Cit) | Mouse | Less stable due to carboxylesterases | - | [2] | |

| Valine-Alanine (Val-Ala) | Mouse | Improved stability vs. Val-Cit | - | [2] | |

| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | Mouse | High stability | > 7 days | [2] |

Note: The stability of linkers can vary significantly based on the specific ADC construct and the animal model used.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Reference(s) |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | - | [2] |

| Valine-Alanine (Val-Ala) | MMAE | HER2+ | - | [2] | |

| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | MMAE | HER2+ | 61 | [2] |

| Legumain-Cleavable (Asn-containing) | MMAE | HER2+ (SKBR3) | ~0.03 µg/mL | [9] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and target cell line. Lower IC50 values indicate higher potency.[2]

Signaling Pathways and Experimental Workflows

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the key steps involved in the internalization, trafficking, and subsequent payload release of an ADC with a cleavable linker.

Caption: ADC internalization, intracellular trafficking, and payload release pathway.

Experimental Workflow for ADC Evaluation

The development and validation of an ADC with a cleavable linker involves a series of in vitro and in vivo experiments, as depicted in the workflow below.

Caption: A typical experimental workflow for the comparative evaluation of ADC linkers.[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[10]

Methodology:

-

Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[11] Include a control incubation in phosphate-buffered saline (PBS).

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

-

Sample Processing:

-

Analysis:

-

Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.[]

Lysosomal Stability/Cleavage Assay

Objective: To evaluate the rate and extent of linker cleavage and payload release in a simulated lysosomal environment.

Methodology:

-

Preparation of Lysosomal Fraction: Isolate lysosomes from a relevant cell line or use commercially available rat liver lysosomal fractions.[14]

-

Incubation: Incubate the ADC (e.g., 50 µg/mL) with the lysosomal fraction at 37°C in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).[11]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

Analysis: Quantify the released payload in the supernatant by LC-MS/MS.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[2]

Methodology:

-

Cell Seeding: Seed antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.[10]

-

ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include wells with untreated cells as a negative control and cells treated with the free payload as a positive control.

-

Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value using a non-linear regression model.[10]

In Vitro Co-Culture Bystander Effect Assay

Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[15]

Methodology:

-

Cell Labeling: Label the antigen-negative (Ag-) bystander cells with a fluorescent protein (e.g., GFP) to distinguish them from the antigen-positive (Ag+) target cells.[16]

-

Cell Seeding:

-

Monocultures: Seed Ag+ cells alone and Ag- cells alone in separate wells as controls.

-

Co-cultures: Seed a mixture of Ag+ and Ag- cells in the same wells at a defined ratio (e.g., 1:1, 1:3).[17]

-

-

ADC Treatment: Treat the monocultures and co-cultures with serial dilutions of the ADC.

-

Incubation: Incubate the plates for an appropriate duration (e.g., 96 hours).

-

Analysis:

-

Use high-content imaging or flow cytometry to quantify the number of viable Ag- (GFP-positive) cells in the co-cultures compared to the Ag- monocultures.[15]

-

-

Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[17]

ADC Aggregation and Solubility Assessment

Objective: To characterize the propensity of an ADC to form aggregates and to determine its solubility.

Methodology (Size Exclusion Chromatography - SEC):

-

Sample Preparation: Prepare the ADC sample in a suitable mobile phase (e.g., phosphate-buffered saline).[18] To induce aggregation for method development, the ADC can be subjected to stress conditions such as low pH followed by neutralization and incubation at an elevated temperature (e.g., 60°C for 60 minutes).[18]

-

Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for separating monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC 300Å).[18]

-

Mobile Phase: An aqueous mobile phase, such as 150 mM sodium phosphate, pH 7.0, is typically used.[18] For some ADCs, the addition of organic modifiers may be necessary to reduce hydrophobic interactions with the column.[19]

-

Analysis: Inject the ADC sample and monitor the elution profile using a UV detector (e.g., at 280 nm). The monomeric ADC will elute as the main peak, with aggregates eluting earlier and fragments later.

-

Data Analysis: Integrate the peak areas to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[18]

Methodology (Dynamic Light Scattering - DLS):

-

Sample Preparation: Prepare the ADC sample in a filtered, appropriate buffer.

-

Instrument Setup: Use a DLS instrument to measure the fluctuations in scattered light intensity due to the Brownian motion of the ADC molecules.

-

Data Acquisition: Acquire data over a set period.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the ADC population. An increase in Rh or PDI can indicate aggregation.

Conclusion

The selection of a cleavable linker is a critical determinant of the therapeutic success of an ADC. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and their respective advantages and disadvantages is essential for the rational design of novel ADCs. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of ADC candidates, enabling researchers and drug developers to select the most promising constructs for further preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Cathepsin B Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B-cleavable linkers are a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the targeted delivery and controlled release of potent cytotoxic agents to tumor cells. These linkers exploit the aberrant expression of lysosomal proteases, particularly cathepsin B, within the tumor microenvironment to achieve selective payload release, thereby enhancing the therapeutic window of ADCs. This guide provides a comprehensive technical overview of cathepsin B cleavable linkers, including their mechanism of action, key characteristics, and the experimental protocols required for their evaluation.

Core Concepts

Cathepsin B is a cysteine protease that is frequently overexpressed in various cancer types, where it plays a role in tumor invasion and metastasis.[1][2][3] In normal tissues, cathepsin B is primarily localized within lysosomes, maintaining a crucial role in intracellular protein turnover.[3] The acidic environment of the lysosome is optimal for cathepsin B's enzymatic activity.[3] The differential expression and activity of cathepsin B between tumor and healthy tissues provide a strategic advantage for targeted drug delivery.[1][4]

Cathepsin B cleavable linkers are typically dipeptide-based, with the most common sequences being valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[5][] These dipeptides are recognized and cleaved by cathepsin B within the lysosome of a target cancer cell following ADC internalization.[7] This enzymatic cleavage initiates the release of the cytotoxic payload, often facilitated by a self-immolative spacer, leading to cancer cell death.[7]

The Val-Cit Linker: The Gold Standard

The Val-Cit linker is the most extensively used cathepsin B-cleavable linker in approved and clinical-stage ADCs.[5][] Its popularity stems from its high stability in systemic circulation and efficient cleavage by lysosomal proteases.[5][]

The Val-Ala Linker: A Hydrophilic Alternative